molecular formula C21H13FN4O2 B14199343 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 912966-13-3

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B14199343
CAS No.: 912966-13-3
M. Wt: 372.4 g/mol
InChI Key: OBYBQHGIRNLYOT-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a tetrahydropyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde, acetophenone, and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired pyrido[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Similar compounds to 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS Number: 912966-13-3) is a member of the pyridopyrimidine family and has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{20}H_{16}F N_{3}O_{3}
  • Molecular Weight : 372.4 g/mol
  • Structure : The compound features a unique tetrahydropyrido structure with multiple functional groups that contribute to its biological activity.

Antitumor Activity

Research has shown that compounds in the pyridopyrimidine class exhibit significant antitumor properties. Specifically, derivatives like This compound have been investigated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound targets key enzymes involved in cancer cell growth and survival pathways. It has been noted to interact with the PARP1 and PARP2 enzymes, which are crucial for DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of tumor cells to chemotherapy agents .
  • Case Study : A study demonstrated that this compound exhibited potent activity against breast cancer cell lines with BRCA mutations. The effective concentration (EC50) for inhibiting cell proliferation was reported as low as 0.3 nM in MX-1 cells .

Anti-inflammatory Activity

Pyridopyrimidine derivatives have also been characterized by their anti-inflammatory properties. The compound is believed to modulate inflammatory pathways through the inhibition of specific cytokines and enzymes involved in inflammation .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial effects of pyridopyrimidine compounds. These include activity against various bacterial strains and potential applications in treating infections .

Other Biological Activities

The compound has been noted for additional activities such as:

  • Antioxidant properties , which help in reducing oxidative stress.
  • Inhibition of tyrosine kinases , which play a role in various signaling pathways related to cancer progression .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorPARP1/2 inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial inhibition
AntioxidantReduction of oxidative stress
Tyrosine kinase inhibitionTargeting signaling pathways

Properties

CAS No.

912966-13-3

Molecular Formula

C21H13FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C21H13FN4O2/c1-12-24-19-18(20(27)25-12)17(13-5-3-2-4-6-13)16(11-23)21(28)26(19)15-9-7-14(22)8-10-15/h2-10H,1H3,(H,24,25,27)

InChI Key

OBYBQHGIRNLYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C(=O)N2C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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